Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-, typically involves the thermal condensation of o-aminophenol and catechol . This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for phenoxazine derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as the choice of catalysts and solvents, are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Investigated for its potential as an antioxidant and antidiabetic agent.
Medicine: Explored for its anticancer, antimalarial, and antiviral properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- include:
Phenothiazines: These compounds share a similar tricyclic structure and have applications in medicine as antipsychotic and antiemetic agents.
Uniqueness
What sets Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- apart from similar compounds is its unique combination of properties, including its potential as an anticancer agent and its applications in material science. Its ability to undergo various chemical reactions and form diverse products also contributes to its versatility and usefulness in scientific research .
Eigenschaften
CAS-Nummer |
58907-74-7 |
---|---|
Molekularformel |
C18H12N2O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
N-(5-oxobenzo[a]phenoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-16-17(22)12-7-3-2-6-11(12)15-18(16)23-14-9-5-4-8-13(14)20-15/h2-9H,1H3,(H,19,21) |
InChI-Schlüssel |
XUKKWTZUASMCMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.